1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea
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Overview
Description
1-Cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CDU and is known for its unique chemical structure that makes it a promising candidate for developing new drugs. In
Scientific Research Applications
CDU has been extensively studied for its potential applications in treating various diseases. Studies have shown that CDU has anti-cancer, anti-inflammatory, and anti-viral properties. CDU has also been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, CDU has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of CDU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. CDU has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinases, which are important regulators of cell cycle progression. CDU has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
CDU has been shown to have a number of biochemical and physiological effects. Studies have shown that CDU can induce cell cycle arrest and apoptosis in cancer cells. CDU has also been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. In addition, CDU has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDU is its unique chemical structure, which makes it a promising candidate for developing new drugs. CDU has also been shown to have low toxicity and good bioavailability, which are important factors in drug development. However, CDU has some limitations for lab experiments. CDU is relatively expensive and difficult to synthesize, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on CDU. One area of interest is the development of CDU-based drugs for the treatment of cancer and other diseases. Another area of interest is the exploration of the mechanism of action of CDU and its potential targets in the cell. In addition, further research is needed to understand the biochemical and physiological effects of CDU and its potential side effects.
Conclusion
In conclusion, CDU is a promising chemical compound that has potential applications in the field of medicine. The synthesis of CDU is a multi-step process that results in a high-purity compound. CDU has been extensively studied for its anti-cancer, anti-inflammatory, and anti-viral properties. CDU works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. CDU has several advantages for drug development, but also has limitations for lab experiments. Future research on CDU will focus on developing CDU-based drugs, exploring its mechanism of action, and understanding its biochemical and physiological effects.
Synthesis Methods
The synthesis of CDU involves a multi-step process that starts with the reaction of cyclopropylamine with phenylisocyanate. This reaction results in the formation of cyclopropyl phenylurea, which is then reacted with N,N-dimethyl-2-chloroethylamine to form the final product, CDU. The purity of CDU can be enhanced by recrystallization and chromatography techniques.
properties
IUPAC Name |
1-cyclopropyl-3-[2-(dimethylamino)-2-phenylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17(2)13(11-6-4-3-5-7-11)10-15-14(18)16-12-8-9-12/h3-7,12-13H,8-10H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVDMZHMWDCXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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